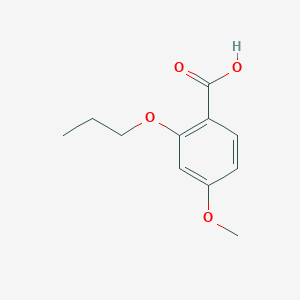

4-Methoxy-2-propoxybenzoic acid

Description

Contextualization within Aromatic Carboxylic Acid Chemistry

Aromatic carboxylic acids are a class of organic compounds characterized by a carboxyl group (-COOH) directly attached to an aromatic ring. numberanalytics.comvedantu.com The simplest example is benzoic acid. vedantu.com These compounds are acidic due to the carboxyl group and undergo reactions typical of both carboxylic acids and aromatic compounds. numberanalytics.comvedantu.com The acidity and reactivity of the aromatic ring are significantly influenced by the nature and position of any substituents. csjmu.ac.in

Academic Relevance and Research Trajectories for Alkoxybenzoic Acids

Alkoxybenzoic acids, which are benzoic acids substituted with one or more alkoxy groups (-OR), are a subject of considerable research. A key area of interest is their application in the synthesis of liquid crystals. ed.govresearchgate.net The self-assembly of these molecules, often through hydrogen bonding between the carboxylic acid groups, can lead to the formation of mesogenic phases. ed.govtandfonline.com Furthermore, alkoxybenzoic acids serve as versatile intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. nih.govnbinno.com

Structural Framework and Substituent Effects in Aromatic Systems

The chemical behavior of 4-Methoxy-2-propoxybenzoic acid is dictated by the interplay of its three functional components: the carboxylic acid group, the methoxy (B1213986) group, and the propoxy group, all attached to a benzene (B151609) ring.

The methoxy (-OCH₃) and propoxy (-OCH₂CH₂CH₃) groups are both alkoxy groups, which are classified as activating groups in electrophilic aromatic substitution. lumenlearning.com They are ortho-, para-directing due to their ability to donate electron density to the aromatic ring via resonance (+R effect). lasalle.edu This electron donation increases the nucleophilicity of the ring, making it more reactive towards electrophiles than benzene itself. libretexts.org

The carboxylic acid group (-COOH) is a deactivating group and a meta-director for electrophilic substitution. vedantu.com It withdraws electron density from the aromatic ring through both inductive and resonance effects (-I and -R effects). This deactivating nature makes electrophilic substitution on the ring less favorable.

Overview of Research Domains Pertaining to Substituted Benzoic Acids

Substituted benzoic acids are a cornerstone in various research fields. In medicinal chemistry, they are frequently used as scaffolds for the design of new therapeutic agents. nih.gov The substitution pattern on the benzoic acid ring allows for the fine-tuning of a molecule's biological activity and pharmacokinetic properties. nih.gov In materials science, as mentioned, they are precursors to liquid crystals and other functional materials. ed.govresearchgate.net The study of self-association in substituted benzoic acids, through hydrogen bonding and other non-covalent interactions, is also an active area of research, as it governs their solid-state structures and properties. acs.orgacs.org

Data Tables

Table 1: Chemical and Physical Properties of this compound and Related Compounds

| Property | 4-Methoxybenzoic acid | 4-Propoxybenzoic acid | This compound (Estimated) |

| Molecular Formula | C₈H₈O₃ sigmaaldrich.com | C₁₀H₁₂O₃ nih.gov | C₁₁H₁₄O₄ |

| Molecular Weight | 152.15 g/mol sigmaaldrich.com | 180.20 g/mol sigmaaldrich.com | 210.22 g/mol |

| Melting Point | 182-185 °C sigmaaldrich.com | 144-146 °C sigmaaldrich.com | ~130-150 °C |

| Appearance | White powder chemicalbook.com | Liquid crystal form sigmaaldrich.com | Expected to be a crystalline solid |

| Solubility | Soluble in boiling water, alcohol, ether, chloroform (B151607) sigmaaldrich.com | - | Likely soluble in organic solvents like alcohols, ether, and chloroform |

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-2-propoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-3-6-15-10-7-8(14-2)4-5-9(10)11(12)13/h4-5,7H,3,6H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISQXIGUSUAIWIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC(=C1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20541187 | |

| Record name | 4-Methoxy-2-propoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20541187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87359-70-4 | |

| Record name | 4-Methoxy-2-propoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20541187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methoxy 2 Propoxybenzoic Acid and Its Analogs

Direct Synthetic Routes to 4-Methoxy-2-propoxybenzoic Acid

Direct synthesis often involves the modification of a pre-existing benzene (B151609) ring with the desired substituents already in place or strategically added.

One common approach is the hydrolysis of a corresponding nitrile or ester precursor. For instance, a substituted benzonitrile (B105546) can be hydrolyzed under acidic or basic conditions to yield the carboxylic acid. A relevant example, though for a different substituted benzaldehyde, is the hydrolysis of 3-methoxy-4-dibromomethylbenzonitrile to 2-methoxy-4-cyanobenzaldehyde, where weak base or DMSO is used to avoid hydrolysis of the cyano group. google.com This highlights the principle of using hydrolysis to convert a functional group into a carboxylic acid while being mindful of other reactive groups on the aromatic ring.

Multi-step syntheses provide a versatile approach to constructing complex aromatic carboxylic acids. truman.edu These sequences often involve the initial functionalization of a simpler aromatic starting material, followed by a series of reactions to introduce the desired substituents and finally, the carboxylic acid group. youtube.com For example, a synthesis might begin with a Friedel-Crafts acylation to introduce a keto group, which can then direct subsequent electrophilic aromatic substitutions. youtube.comkhanacademy.org The final step would then be the oxidation of an alkyl side chain to the carboxylic acid. truman.eduyoutube.com

Alkylation Strategies for Methoxy (B1213986) and Propoxy Moiety Introduction

The introduction of the methoxy and propoxy groups is a critical aspect of synthesizing this compound. This is typically achieved through etherification reactions.

The Williamson ether synthesis is a fundamental and widely used method for preparing ethers, including alkoxybenzoic acids. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction involves the reaction of an alkoxide ion with a primary alkyl halide through an SN2 mechanism. wikipedia.orglibretexts.org In the context of synthesizing this compound, a dihydroxybenzoic acid precursor could be sequentially alkylated. First, one hydroxyl group would be deprotonated to form an alkoxide, which then reacts with a methyl halide (like methyl iodide) to form the methoxy group. Subsequently, the second hydroxyl group would be deprotonated and reacted with a propyl halide (like 1-bromopropane) to introduce the propoxy group. The use of a strong base like sodium hydride is common for deprotonating the alcohol to form the alkoxide. youtube.comlibretexts.org A variation of this method uses silver oxide (Ag₂O), which provides milder reaction conditions. libretexts.org

| Etherification Method | Reactants | Key Features |

| Williamson Ether Synthesis | Alkoxide ion, Primary alkyl halide | SN2 mechanism, versatile for unsymmetrical ethers. wikipedia.orgorganic-chemistry.org |

| Silver Oxide Variation | Alcohol, Alkyl halide, Ag₂O | Milder conditions, no strong base required. libretexts.org |

When starting with a molecule containing multiple hydroxyl groups, such as 2,4-dihydroxybenzoic acid, achieving selective alkylation at the desired positions is crucial. Regioselectivity can often be controlled by the choice of base and reaction conditions. For example, in the alkylation of 2,4-dihydroxybenzaldehydes and 2,4-dihydroxyacetophenones, cesium bicarbonate (CsHCO₃) has been shown to be a highly effective base for achieving regioselective alkylation at the 4-position, yielding the 4-alkoxy product in high yields. nih.govnih.gov This is attributed to the favorable basicity of CsHCO₃ and its high solubility, which minimizes the formation of the bis-alkylated product. nih.gov This principle of regioselective alkylation is directly applicable to the synthesis of this compound from a dihydroxybenzoic acid precursor, allowing for the specific introduction of the methoxy and propoxy groups at the C-4 and C-2 positions, respectively.

Carboxylation and Oxidation Pathways for Benzoic Acid Core Formation

The final step in many synthetic routes to benzoic acid derivatives is the formation of the carboxylic acid group.

One of the most common methods for introducing a carboxylic acid group onto an aromatic ring is through the oxidation of an alkyl group, typically a methyl group. google.com This transformation can be achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. google.com For instance, 4-methoxytoluene can be oxidized to 4-methoxybenzoic acid. chemicalbook.commdpi.com Catalytic oxidation processes using cobalt and manganese salts have also been developed for this purpose. google.comchemicalbook.com A patent describes a process for preparing substituted benzoic acids by the liquid-phase catalytic oxidation of substituted alkylbenzenes using a composite catalyst containing cobalt, manganese, or nickel salts. google.com

Advanced Synthetic Approaches and Reaction Condition Optimization

Phase Transfer Catalysis in Analogous Benzoic Acid Syntheses

Phase transfer catalysis (PTC) has emerged as a powerful technique in organic synthesis, facilitating reactions between reactants located in different phases (typically aqueous and organic). This methodology is particularly relevant for the synthesis of alkoxybenzoic acids, where an alkoxide, often generated in an aqueous or solid phase, needs to react with a substrate in an organic solvent.

A highly efficient and environmentally friendly protocol for the C5-selective alkylation of hydantoins using phase-transfer catalysis has been reported, which showcases the potential of this method for alkylation reactions. nih.gov The reactions are scalable and require only a catalytic amount of tetrabutylammonium (B224687) bromide (TBAB) to achieve high yields under mild conditions. nih.gov This approach is applicable to a wide range of electrophiles, including alkyl halides. nih.gov In the context of synthesizing this compound, a similar PTC approach could be envisioned for the propylation of a suitable 2-hydroxy-4-methoxybenzoic acid precursor. The use of a phase-transfer catalyst would facilitate the transfer of the phenoxide ion from an aqueous or solid phase to the organic phase containing the propylating agent (e.g., 1-bromopropane (B46711) or 1-iodopropane).

Several common phase-transfer catalysts can be employed, with their effectiveness varying depending on the specific reaction. Tetrabutylammonium iodide, tetrabutylammonium hydrogen sulfate (B86663), tetrahexylammonium (B1222370) bromide, and trioctylmethylammonium chloride have all been evaluated in similar alkylation reactions. nih.gov The choice of catalyst, solvent, and base (e.g., potassium hydroxide, sodium hydroxide) can significantly influence the reaction yield and selectivity. For instance, in the alkylation of certain hydantoins, a switch to a stronger base and a higher catalyst loading was necessary to achieve good conversion. nih.gov

The enantioselective α-alkylation of α-acyloxymalonates has also been successfully achieved using phase-transfer catalysis, demonstrating the versatility of this method in constructing chiral centers. rsc.orgsnu.ac.kr While not directly applicable to the synthesis of the achiral this compound, this highlights the broad utility of PTC in complex organic syntheses. A general phase-transfer catalyst-mediated enantioselective alkylation of N-acylsulfenamides has also been reported, further expanding the scope of PTC in modern synthetic chemistry. nih.gov

The table below summarizes various phase-transfer catalysts and their potential application in the synthesis of alkoxybenzoic acids.

| Catalyst Name | Abbreviation | Potential Application in Benzoic Acid Synthesis |

| Tetrabutylammonium bromide | TBAB | Alkylation of hydroxybenzoic acid precursors |

| Tetrabutylammonium iodide | TBAI | Alkylation of hydroxybenzoic acid precursors |

| Tetrabutylammonium hydrogen sulfate | TBAHS | Alkylation of hydroxybenzoic acid precursors |

| Tetrahexylammonium bromide | THAB | Alkylation of hydroxybenzoic acid precursors |

| Trioctylmethylammonium chloride | Aliquat 336 | Alkylation of hydroxybenzoic acid precursors |

| (S,S)-3,4,5-trifluorophenyl-NAS bromide | - | Chiral alkylations (for asymmetric synthesis) |

Green Chemistry Principles in the Production of Related Compounds

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wjpmr.com These principles are increasingly being applied to the synthesis of benzoic acid derivatives to create more sustainable and environmentally friendly manufacturing processes.

Key principles of green chemistry relevant to the synthesis of this compound and its analogs include:

Prevention of Waste: Designing synthetic routes that minimize the formation of byproducts.

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Auxiliaries: Employing solvents that are less toxic and environmentally harmful. Acetic acid, for example, is considered a greener solvent as it is a natural product. youtube.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. wjpmr.com

Use of Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. wjpmr.com

An example of a greener approach is the use of microwave-assisted organic synthesis, which can significantly reduce reaction times and energy consumption. For instance, the nitration of phenol (B47542) has been achieved using a microwave oven at a power of 320 W, reaching 120 °C in just one minute. wjpmr.com Similarly, a solvent-free and atom-efficient method for the synthesis of benzilic acid has been developed by grinding the reactants together in a mortar and heating them on a water bath, avoiding the use of organic solvents. wjpmr.com

In the context of alkoxybenzoic acid synthesis, a greener approach would favor the use of non-toxic alkylating agents, recyclable catalysts, and solvent-free or aqueous reaction conditions. For example, the use of dimethyl carbonate as a "green" methylating agent is a well-established alternative to more hazardous reagents like dimethyl sulfate or methyl iodide. While a "green" propylating agent is less common, the principles of minimizing waste and using safer solvents would still apply.

The following table outlines how green chemistry principles can be applied to the synthesis of alkoxybenzoic acids.

| Green Chemistry Principle | Application in Alkoxybenzoic Acid Synthesis |

| Prevention of Waste | Optimizing reaction conditions to minimize byproduct formation. |

| Atom Economy | Choosing synthetic routes that maximize the incorporation of atoms from reactants into the final product. |

| Safer Solvents | Using water, ethanol, or other benign solvents instead of chlorinated hydrocarbons. |

| Energy Efficiency | Employing microwave-assisted synthesis or reactions at ambient temperature. |

| Catalysis | Using phase-transfer catalysts or other recyclable catalysts. |

Patent Literature Analysis of Synthetic Protocols

Patent literature provides a valuable resource for understanding industrial-scale synthetic methods for compounds structurally related to this compound.

A patent by Nippon Chemical Industrial Co., Ltd. (US5344968A) describes a method for producing o-alkoxybenzoic acids by reacting chlorobenzoic acids with a lower alcohol in the presence of a copper salt and a lower alkylamine as a catalyst. google.com This method is useful for producing o-monoalkoxybenzoic acids and o-dialkoxybenzoic acids. google.com For instance, 4-chloro-2-methoxybenzoic acid was synthesized from 2,4-dichlorobenzoic acid and methanol (B129727) with a yield of 86.3%. google.com This suggests a potential route to this compound could start from a dichlorinated benzoic acid precursor.

Another patent (CN101417947A) discloses a method for preparing alkoxybenzoic acid compounds starting from phenol or its derivatives. google.com The process involves Fries rearrangement to introduce an acyl group, followed by further modifications. google.com

A patent for the preparation of 2-hydroxy-4-methoxybenzophenone (CN112142579A) utilizes a phase-transfer catalyst for the methylation of 2,4-dihydroxybenzophenone. google.com This demonstrates the industrial applicability of PTC for the synthesis of alkoxy-substituted aromatic compounds. The reaction is carried out in a high-pressure kettle at elevated temperatures. google.com

The synthesis of bosutinib (B1684425), a protein kinase inhibitor, starts from 3-methoxy-4-hydroxybenzoic acid. researchgate.net The synthetic sequence involves esterification, alkylation with 1-bromo-3-chloropropane (B140262), nitration, reduction, and subsequent cyclization and amination reactions. researchgate.net This multi-step synthesis highlights the derivatization of a substituted hydroxybenzoic acid to build a more complex molecule.

The following table summarizes key findings from the patent literature relevant to the synthesis of alkoxybenzoic acids.

| Patent Number | Key Innovation | Relevance to this compound |

| US5344968A | Synthesis of o-alkoxybenzoic acids from chlorobenzoic acids using a copper catalyst. google.com | Provides a potential synthetic route from a halogenated precursor. |

| CN101417947A | Preparation of alkoxybenzoic acids from phenolic precursors via Fries rearrangement. google.com | Offers an alternative synthetic strategy starting from simpler phenols. |

| CN112142579A | Use of phase-transfer catalysis for the synthesis of 2-hydroxy-4-methoxybenzophenone. google.com | Demonstrates the industrial application of PTC for alkoxy group introduction. |

| - | Synthesis of bosutinib from 3-methoxy-4-hydroxybenzoic acid. researchgate.net | Illustrates the derivatization of a substituted hydroxybenzoic acid. |

Precursor Chemistry and Starting Material Derivatization

The synthesis of this compound relies on the availability of suitable precursors that can be derivatized to introduce the desired methoxy and propoxy groups at the correct positions on the benzoic acid ring.

A likely and logical precursor for the synthesis of this compound is 2-hydroxy-4-methoxybenzoic acid (also known as 4-methoxysalicylic acid). sigmaaldrich.comnih.gov This starting material already contains the methoxy group at the 4-position and a hydroxyl group at the 2-position, which can be alkylated to introduce the propoxy group. 2-Hydroxy-4-methoxybenzoic acid is commercially available and has a melting point of 158-159 °C. sigmaaldrich.com

The key derivatization step would be the O-alkylation of the hydroxyl group at the 2-position with a suitable propylating agent, such as 1-bromopropane or 1-iodopropane, in the presence of a base. A study on the synthesis of 2-isopropoxy-4-nitrobenzoic acid from 2-hydroxy-4-nitrobenzoic acid employed 2-iodopropane (B156323) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) for the alkylation step. csic.es A similar protocol could be adapted for the propylation of 2-hydroxy-4-methoxybenzoic acid.

The synthesis of a close analog, 4-methoxy-2-methoxybenzoic acid, has been reported starting from 4-methoxysalicylic acid (2-hydroxy-4-methoxybenzoic acid). prepchem.com In this synthesis, the hydroxyl group was reacted with chloromethylmethyl ether in the presence of N,N-diisopropylethylamine. prepchem.com This further supports the feasibility of alkylating the 2-hydroxy group.

An alternative precursor could be a dihydroxybenzoic acid, where both hydroxyl groups would need to be selectively alkylated. However, this would likely involve protection and deprotection steps, making the synthesis more complex.

The synthesis of bosutinib from 3-methoxy-4-hydroxybenzoic acid demonstrates a sequence of esterification followed by alkylation. researchgate.net The initial esterification of the carboxylic acid group can protect it during the subsequent alkylation of the hydroxyl group. The ester can then be hydrolyzed back to the carboxylic acid in a later step.

The table below outlines potential precursors and the necessary derivatization steps for the synthesis of this compound.

| Precursor | Derivatization Step | Reagents |

| 2-Hydroxy-4-methoxybenzoic acid | O-propylation | 1-Bromopropane or 1-iodopropane, K₂CO₃, DMF |

| 2,4-Dihydroxybenzoic acid | Selective O-methylation and O-propylation | Requires protecting groups for selectivity |

| 3-Methoxy-4-hydroxybenzoic acid | (as an example of derivatization) | Esterification, then alkylation with 1-bromo-3-chloropropane researchgate.net |

| 4-Methoxysalicylic acid | O-alkylation with chloromethylmethyl ether | N,N-diisopropylethylamine prepchem.com |

Reaction Chemistry and Mechanistic Investigations of 4 Methoxy 2 Propoxybenzoic Acid

Carboxylic Acid Functional Group Reactivity

The carboxylic acid group is the primary site for a range of chemical transformations, including the formation of esters, amides, and salts.

Esterification Reactions and Ester Derivative Formation

The conversion of 4-Methoxy-2-propoxybenzoic acid to its corresponding esters is a fundamental reaction of the carboxylic acid moiety. The most common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com This reaction is an equilibrium process, and typically, the alcohol is used in excess to drive the reaction towards the ester product. masterorganicchemistry.com

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then undergoes a proton transfer and subsequent elimination of a water molecule to yield the protonated ester. Deprotonation of this species regenerates the acid catalyst and provides the final ester product. masterorganicchemistry.com

Alternative methods for esterification that avoid the use of strong acids are also applicable, which can be beneficial for sensitive substrates. rug.nl These can include reacting the carboxylate salt with an alkyl halide or using coupling agents. The formation of esters from this compound can also be achieved by first converting the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an alcohol. nih.gov

| Alcohol | Reaction Conditions | Ester Product |

|---|---|---|

| Methanol (B129727) | H₂SO₄ (catalyst), Reflux | Methyl 4-methoxy-2-propoxybenzoate |

| Ethanol | H₂SO₄ (catalyst), Reflux | Ethyl 4-methoxy-2-propoxybenzoate |

| Isopropanol | H₂SO₄ (catalyst), Reflux | Isopropyl 4-methoxy-2-propoxybenzoate |

| 4-Methoxybenzyl alcohol | Acid Catalyst or Coupling Agent | 4-Methoxybenzyl 4-methoxy-2-propoxybenzoate |

Amide Formation Pathways

The synthesis of amides from this compound involves the formation of a bond with an amine. Direct reaction between the carboxylic acid and an amine is generally not feasible as it results in an acid-base reaction forming a stable ammonium carboxylate salt. Therefore, the carboxylic acid group must first be "activated".

A common method for amide formation involves the use of coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC). nih.gov In this process, DCC activates the carboxylic acid, which then reacts with an amine to form the amide. 4-Dimethylaminopyridine (DMAP) is often used as a catalyst in these reactions. nih.gov

Another widely used pathway is the conversion of the carboxylic acid to an acyl chloride. This is typically achieved by reacting this compound with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 4-methoxy-2-propoxybenzoyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with a primary or secondary amine to yield the corresponding amide. mdpi.com

| Reagent/Method | Description | Typical Byproducts |

|---|---|---|

| Thionyl Chloride (SOCl₂) then Amine | Converts the carboxylic acid to a highly reactive acyl chloride intermediate. | SO₂, HCl |

| DCC and an Amine | A widely used coupling agent that facilitates direct amide bond formation. | Dicyclohexylurea (DCU) |

| EDC/HOBt and an Amine | A water-soluble carbodiimide coupling agent, often used with an additive like HOBt to improve efficiency and reduce side reactions. | Water-soluble urea byproduct |

Salt Formation and Carboxylate Chemistry

As a carboxylic acid, this compound is acidic and will react with bases to form carboxylate salts. For instance, treatment with a strong base like sodium hydroxide (NaOH) results in a straightforward acid-base neutralization reaction to produce sodium 4-methoxy-2-propoxybenzoate and water. Similarly, weaker bases such as sodium bicarbonate (NaHCO₃) are also capable of deprotonating the carboxylic acid, leading to the formation of the corresponding salt, water, and carbon dioxide gas.

The formation of these salts significantly increases the aqueous solubility of the compound compared to the parent carboxylic acid. The resulting carboxylate anion is a key intermediate in various reactions. For example, the sodium salt can be used in nucleophilic substitution reactions with alkyl halides to form esters, a method known as the Williamson ether synthesis adapted for esters. The carboxylate group is also central to its role as a directing group in certain aromatic substitution reactions, such as directed ortho metalation. nmpharmtech.com

Aromatic Ring Reactivity and Substitution Patterns

The reactivity of the benzene (B151609) ring in this compound towards substitution is controlled by the electronic effects of the attached carboxylic acid, methoxy (B1213986), and propoxy groups.

Electrophilic Aromatic Substitution Potentials

In electrophilic aromatic substitution (EAS) reactions, the substituents on the benzene ring determine the position of the incoming electrophile. The groups on this compound have competing directing effects:

Methoxy (-OCH₃) and Propoxy (-OCH₂CH₂CH₃) groups: These are alkoxy groups, which are strongly activating and are ortho, para-directors due to their ability to donate electron density to the ring via resonance. masterorganicchemistry.com

Carboxylic Acid (-COOH) group: This group is deactivating and a meta-director because it withdraws electron density from the ring through both inductive and resonance effects.

The activating ortho, para-directing alkoxy groups generally have a stronger influence than the deactivating meta-directing carboxylic acid group. Therefore, electrophilic substitution is expected to occur at positions ortho or para to the alkoxy groups. In this specific molecule, the C4-methoxy and C2-propoxy groups will direct incoming electrophiles to the C3 and C5 positions (which are ortho to both alkoxy groups) and the C5 position (para to the C2-propoxy group). The C3 position is sterically hindered by the adjacent propoxy and carboxylic acid groups. Consequently, electrophilic substitution is most likely to occur at the C5 position.

Directed Ortho Metalation Studies

Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org This reaction involves the deprotonation of an aromatic C-H bond adjacent (ortho) to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. wikipedia.orgorganic-chemistry.org The resulting aryllithium intermediate can then be trapped with various electrophiles.

For this compound, there are three potential DMGs: the carboxylic acid, the methoxy group, and the propoxy group. The carboxylic acid, upon deprotonation by the organolithium base to form a lithium carboxylate, becomes a very powerful DMG. organic-chemistry.orgnih.gov Studies on similar molecules, such as 2-methoxybenzoic acid, have shown that the carboxylate group exclusively directs metalation to the adjacent C3 position. organic-chemistry.orgnih.gov The methoxy and propoxy groups are also known DMGs, but the carboxylate is generally stronger.

Therefore, it is highly probable that treatment of this compound with a strong base like sec-butyllithium (s-BuLi) in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures would result in deprotonation at the C3 position, ortho to the carboxylate. organic-chemistry.orgnih.gov This would generate a specific organolithium species that could then react with an electrophile (E+) to introduce a new substituent exclusively at the C3 position.

| Directing Group | Position of Metalation | Reagents | Plausibility |

|---|---|---|---|

| -COO⁻Li⁺ (from -COOH) | C3 | s-BuLi/TMEDA, -78 °C | High (Strongest directing group) |

| -OPr | C3 | n-BuLi or s-BuLi | Moderate (Outcompeted by carboxylate) |

| -OMe | C3 or C5 | n-BuLi or s-BuLi | Moderate (Outcompeted by carboxylate) |

Ether Linkage Stability and Transformations

The ether linkages in this compound, specifically the Caryl-O-Calkyl bonds of the methoxy and propoxy groups, are generally stable under many conditions. However, they can undergo specific transformations, primarily cleavage and potential rearrangement reactions, under appropriate chemical environments. The stability and reactivity of these ether moieties are influenced by the nature of the alkyl groups and their positions on the aromatic ring relative to the carboxylic acid functionality.

Cleavage Reactions of Alkoxy Groups

The cleavage of the ether bonds in this compound typically requires strong acidic conditions, often with hydrohalic acids like hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.orgopenstax.orglibretexts.org The reaction proceeds via nucleophilic substitution, and the specific mechanism, either SN1 or SN2, is dictated by the structure of the alkyl group attached to the ether oxygen. openstax.orgwikipedia.org

For the methoxy group (-OCH3), cleavage invariably occurs through an SN2 mechanism. libretexts.orgmasterorganicchemistry.com The reaction is initiated by the protonation of the ether oxygen by the strong acid, which forms a good leaving group (a neutral phenol). ucalgary.camasterorganicchemistry.com The halide ion (I- or Br-) then acts as a nucleophile and attacks the methyl carbon, which is sterically unhindered, leading to the formation of a phenol (B47542) and a methyl halide. libretexts.orgmasterorganicchemistry.com

The propoxy group (-OCH2CH2CH3), being a primary alkyl ether, also undergoes cleavage via an SN2 pathway. openstax.orglibretexts.org Similar to the methoxy group, the reaction involves protonation of the ether oxygen followed by nucleophilic attack of the halide on the least sterically hindered carbon of the propyl group (the one directly bonded to the oxygen). libretexts.orgopenstax.org

In the case of aryl alkyl ethers, the cleavage always results in the formation of a phenol and an alkyl halide because the Caryl-O bond is significantly stronger than the Calkyl-O bond and sp2-hybridized carbons are resistant to SN1 and SN2 reactions. libretexts.orglibretexts.orglibretexts.org Therefore, cleavage of this compound with excess strong acid would be expected to yield 2,4-dihydroxybenzoic acid, methyl halide, and propyl halide.

The general mechanism for the acid-catalyzed cleavage of the alkoxy groups can be summarized as follows:

Protonation of the ether oxygen: This is a rapid and reversible step. ucalgary.ca

Nucleophilic attack by the halide ion: The halide attacks the alkyl carbon, displacing the phenol as a leaving group. This is the rate-determining step. ucalgary.ca

Table 3.3.1-1: Mechanistic Pathways for Alkoxy Group Cleavage

| Alkoxy Group | Alkyl Structure | Expected Mechanism | Products |

| Methoxy (-OCH3) | Methyl | SN2 | Phenol + Methyl Halide |

| Propoxy (-OCH2CH2CH3) | Primary | SN2 | Phenol + Propyl Halide |

Rearrangement Processes Involving Ether Moieties

While direct rearrangement of the ether moieties in this compound under typical conditions is not a common process, related rearrangement reactions can occur under specific circumstances, often involving the migration of an alkyl or aryl group. One of the classic examples of a rearrangement involving a migration to an electron-deficient oxygen is the Baeyer-Villiger oxidation, which converts ketones to esters. wiley-vch.delibretexts.org Although not directly applicable to the ether groups themselves, it illustrates the principle of group migration.

A more relevant, though still distinct, type of rearrangement is the benzilic acid rearrangement, which involves the 1,2-rearrangement of 1,2-diketones to form α-hydroxy carboxylic acids in the presence of a strong base. wikipedia.org This reaction highlights the potential for skeletal rearrangements in substituted aromatic systems.

In the context of this compound, any potential rearrangement would likely be preceded by a transformation of one of the functional groups into a reactive intermediate. For instance, under certain oxidative conditions, the aromatic ring could be modified, creating a scenario for intramolecular rearrangements. However, specific, well-documented rearrangement reactions involving the simple heating or acid/base treatment of alkoxybenzoic acids, where the alkoxy group itself rearranges, are not prevalent in the literature. Such transformations are generally considered to be synthetically challenging and not a typical reaction pathway for this class of compounds.

Investigations into Reaction Kinetics and Thermodynamics

The kinetics and thermodynamics of reactions involving this compound are influenced by its structural features, including the conformational dynamics of the alkoxy groups and the potential for intramolecular and intermolecular interactions.

Conformational Dynamics and Reaction Energetics

Computational studies on related molecules, such as hydroxybenzoic acids, have shown that different positional isomers and conformers can have distinct energetic profiles. ju.edu.jo For example, 2-hydroxybenzoic acid exists predominantly in a single conformation stabilized by an internal hydrogen bond, whereas 3- and 4-hydroxybenzoic acids exist as mixtures of conformers. ju.edu.jo While this compound does not have a hydroxyl group for strong intramolecular hydrogen bonding with the alkoxy groups, the relative positions of the substituents will influence the conformational preferences and the energy barriers for rotation.

The thermodynamics of phase transitions, such as sublimation and fusion, have been studied for a series of 4-n-alkoxybenzoic acids. acs.org These studies provide insight into the intermolecular forces and crystal packing, which are influenced by the length of the alkoxy chain.

Table 3.4.1-1: Thermodynamic Data for Related 4-Alkoxybenzoic Acids

| Compound | Molar Enthalpy of Sublimation (kJ·mol-1) at 298.15 K | Molar Enthalpy of Fusion (kJ·mol-1) |

| 4-Methoxybenzoic acid | 113.5 ± 1.0 | 28.1 ± 0.3 |

| 4-Ethoxybenzoic acid | 121.2 ± 1.2 | 31.5 ± 0.4 |

| 4-Propoxybenzoic acid | 128.9 ± 1.5 | 34.2 ± 0.5 |

Data adapted from thermodynamic studies of 4-n-alkoxybenzoic acids. acs.org

These data indicate that as the length of the alkyl chain in the alkoxy group increases, both the enthalpy of sublimation and the enthalpy of fusion tend to increase, suggesting stronger intermolecular interactions in the solid state.

Hydrogen-Bonding Interactions in Reaction Intermediates

Hydrogen bonding is a critical factor in the structure and reactivity of carboxylic acids. In the solid state and in non-polar solvents, benzoic acid and its derivatives typically exist as hydrogen-bonded dimers. researchgate.net This dimerization can influence the acidity of the carboxylic acid and its reactivity in various chemical transformations.

In reaction intermediates, hydrogen bonding can play a significant role in stabilizing transition states and influencing reaction pathways. For example, in the protonation step of ether cleavage, the solvent can form hydrogen bonds with the resulting oxonium ion, helping to stabilize this intermediate.

The strength of intramolecular hydrogen bonds has been investigated in related compounds like hydroxybenzoic acids. nih.govyoutube.com For instance, the intramolecular hydrogen bond in 2-hydroxybenzoic acid has a significant impact on its physical properties, such as its melting point, compared to its isomers where only intermolecular hydrogen bonding is possible. youtube.com While this compound does not form strong intramolecular hydrogen bonds of this nature, weaker C-H···O interactions may exist and contribute to the conformational stability of the molecule.

Derivatization and Analog Development Based on the 4 Methoxy 2 Propoxybenzoic Acid Scaffold

Synthesis of Ester Analogs for Structural Exploration

The carboxylic acid group of 4-methoxy-2-propoxybenzoic acid is a prime site for modification, with esterification being a fundamental strategy for structural exploration. The synthesis of ester analogs is primarily achieved through well-established methods that allow for the introduction of a wide array of alkyl or aryl groups. iajpr.com

One of the most common methods is the Fischer-Speier esterification . This reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in excess as the solvent. masterorganicchemistry.com

Alternatively, for more sensitive substrates or to achieve higher yields under milder conditions, the carboxylic acid can be converted to a more reactive intermediate. A common approach is the formation of an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with the desired alcohol in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) to neutralize the HCl byproduct. nih.gov Another efficient method involves using coupling agents or activating the carboxylic acid with reagents like 4-methoxybenzyl-2,2,2-trichloro-acetimidate, which can react directly with the carboxylic acid without needing an external acid catalyst. nih.gov

Table 1: Representative Ester Analogs of this compound This table is illustrative and represents potential compounds synthesized via the methods described.

| Ester Name | Alcohol Reagent | Potential Synthetic Method |

|---|---|---|

| Ethyl 4-methoxy-2-propoxybenzoate | Ethanol | Fischer Esterification |

| Benzyl 4-methoxy-2-propoxybenzoate | Benzyl Alcohol | Acid Chloride Formation then Esterification |

| Isopropyl 4-methoxy-2-propoxybenzoate | Isopropanol | Fischer Esterification |

Creation of Hybrid Molecules and Conjugates

The this compound scaffold can be incorporated into larger molecular architectures to create hybrid molecules and bioconjugates. This strategy aims to combine the properties of the benzoic acid derivative with those of another molecular entity, such as a known pharmacophore, a fluorescent tag, or a macromolecule.

The primary point of attachment is the carboxylic acid functional group. It can be readily converted into an amide by reacting with a primary or secondary amine. This reaction is typically facilitated by peptide coupling agents (e.g., DCC, HBTU) to form a stable amide bond. This approach is central to the synthesis of conjugates where the benzoic acid moiety is linked to amino acids, peptides, or other amine-containing drugs.

Ester linkages, as described in the previous section, can also be used to create conjugates with molecules bearing hydroxyl groups. iajpr.com Furthermore, modifications to the aromatic ring or the alkoxy side chains can introduce other functional groups suitable for conjugation chemistry, such as azides or alkynes for "click" chemistry reactions. The development of such hybrids is a key strategy in medicinal chemistry for creating molecules with potentially improved properties. nih.gov

Halogenated Derivatives and their Synthetic Utility

Halogenation of the this compound ring introduces synthetically versatile handles for further molecular elaboration. The position of halogenation is directed by the existing methoxy (B1213986) and propoxy substituents. Both are ortho-, para-directing activators. Given that the para-position (4-position) is occupied by the methoxy group and an ortho-position (2-position) by the propoxy group, electrophilic aromatic substitution reactions like bromination or chlorination would be expected to occur at the remaining activated positions (3- and 5-positions).

For example, direct bromination using bromine (Br₂) in a suitable solvent like acetic acid would likely yield a mixture of 3-bromo- (B131339) and 5-bromo-4-methoxy-2-propoxybenzoic acid.

The synthetic utility of these halogenated derivatives is significant. The carbon-halogen bond serves as a key functional group for cross-coupling reactions. jeeadv.ac.in For instance, Suzuki, Heck, or Sonogashira coupling reactions can be employed to form new carbon-carbon or carbon-heteroatom bonds at the halogenated position. This allows for the "stitching" of the benzoic acid core to other aromatic or aliphatic fragments, providing a powerful method for building complex molecular frameworks and accessing a wide range of novel derivatives that would be difficult to synthesize directly.

Silicon-Containing Benzoic Acid Derivatives for Materials Science Research

Introducing silicon into the this compound structure opens avenues for applications in materials science. This can be achieved in two primary ways: forming silyl (B83357) esters or introducing silicon-containing substituents onto the aromatic ring.

Silyl Esters: The carboxylic acid can be converted into a silyl ester by reacting it with a halosilane, such as chlorotrimethylsilane (B32843) (TMSCl), in the presence of a base. Silyl esters are often used as protecting groups for carboxylic acids due to their stability under certain conditions and their ease of cleavage back to the carboxylic acid. In materials science, polymers with pendant silyl ester groups can be designed for applications in responsive materials or as precursors for silica-based materials upon thermal treatment.

Silicon-Substituted Aromatic Rings: A more integral modification involves creating a carbon-silicon bond on the aromatic ring. This can be accomplished by first halogenating the ring (as described in section 4.3) and then reacting the halo-derivative with a silylating agent like hexamethyldisilane (B74624) in the presence of a palladium catalyst. The resulting silicon-containing benzoic acid derivatives can be used as monomers for the synthesis of silicon-containing polymers (polysiloxanes or polycarbosilanes) with tailored thermal, optical, or electronic properties.

Structure-Activity Relationship (SAR) Exploration in Related Series (Focus on Chemical Modification)

While specific SAR data for this compound is not extensively documented, general principles from related benzoic acid series provide a framework for predicting how chemical modifications might influence biological activity. iomcworld.comresearchgate.net

SAR studies on benzoic acid derivatives often highlight several key factors: pharmacy180.comyoutube.com

Electronic Effects: The nature of substituents on the aromatic ring is critical. Electron-donating groups (like the methoxy and propoxy groups in the parent scaffold) can increase the electron density on the ring and at the carbonyl oxygen of the carboxylic acid. pharmacy180.com Conversely, introducing electron-withdrawing groups (e.g., nitro, cyano, or halo groups) can decrease this electron density. These changes can profoundly affect how the molecule interacts with biological targets like enzyme active sites or receptors. iomcworld.compharmacy180.com

Steric Factors: The size and position of substituents influence the molecule's conformation and its ability to fit into a specific binding pocket. For instance, modifying the propoxy group at the 2-position to a bulkier substituent could introduce steric hindrance that might either enhance or block a desired interaction.

Carboxylic Acid Modification: Converting the carboxylic acid to an ester, amide, or other bioisostere can dramatically alter the compound's properties, including its acidity, hydrogen bonding capacity, and metabolic stability. nih.gov

These principles guide the rational design of new analogs based on the this compound scaffold for targeted biological applications.

Table 2: General SAR Principles for Benzoic Acid Derivatives

| Modification | General Impact on Activity | Rationale |

|---|---|---|

| Add Electron-Donating Groups (e.g., -NH₂, -OH) | Can increase or decrease activity depending on the target | Alters electron density of the aromatic ring and carbonyl group. pharmacy180.com |

| Add Electron-Withdrawing Groups (e.g., -NO₂, -Cl) | Can increase or decrease activity depending on the target | Alters electronic properties and potential for specific interactions. pharmacy180.com |

| Increase Alkyl Chain Length (Lipophilicity) | Often increases potency up to a certain point | Enhances membrane permeability and hydrophobic interactions. |

Designing Novel Aromatic Frameworks from the Benzoic Acid Template

The this compound structure serves as a versatile template for the synthesis of more complex and novel aromatic frameworks. By employing modern synthetic organic chemistry techniques, the simple benzene (B151609) ring can be elaborated into intricate polycyclic and heterocyclic systems.

A key strategy involves intramolecular cyclization reactions. For example, if a suitable functional group is introduced at the 3-position (ortho to the propoxy group), it can be made to react with the propoxy chain or the carboxylic acid itself. Introducing an amine at the 3-position could lead to the formation of a benzoxazinone (B8607429) derivative through cyclization with the carboxylic acid group under dehydrating conditions.

Furthermore, as mentioned previously, halogenated derivatives are powerful precursors for building biaryl systems via Suzuki coupling or other palladium-catalyzed reactions. jeeadv.ac.in Reacting a bromo-derivative of the parent acid with a boronic acid can generate a biphenyl (B1667301) structure, effectively expanding the aromatic system. These advanced synthetic strategies allow chemists to move beyond simple substitution and use the this compound scaffold as a foundational building block for constructing architecturally novel molecules with potentially unique properties.

Advanced Spectroscopic and Analytical Characterization Methodologies for 4 Methoxy 2 Propoxybenzoic Acid and Its Derivatives

X-ray Crystallography for Solid-State Structure Determination

For alkoxybenzoic acids, X-ray diffraction studies reveal key structural features. For instance, the crystal structure of a related compound, p-methoxybenzoic acid (anisic acid), has been determined to be monoclinic, with the space group P2₁/a. rsc.org In the crystalline state, these molecules typically form hydrogen-bonded dimers, where the carboxylic acid groups of two molecules are linked via strong O-H···O hydrogen bonds. rsc.org The analysis of anisic acid showed that while the atoms of the phenyl ring and the attached oxygen are coplanar, the carboxyl group and the methyl carbon of the methoxy (B1213986) group are slightly displaced from this plane. rsc.org The C–C bond distances within the aromatic ring are in the range of 1.379–1.396 Å, and the C-C bond to the carboxyl group is approximately 1.502 Å. rsc.org

Table 1: Crystallographic Data for Anisic Acid (a derivative)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/a |

| a (Å) | 16.98 ± 0.03 |

| b (Å) | 10.95 ± 0.02 |

| c (Å) | 3.98 ± 0.01 |

| β (°) | 98° 40′ ± 10′ |

| Z | 4 |

Data sourced from a three-dimensional X-ray study of anisic acid. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.

¹H NMR: In the ¹H NMR spectrum of a 4-alkoxybenzoic acid derivative, distinct signals are expected for the aromatic protons, the protons of the alkoxy group, and the acidic proton of the carboxylic acid. For a compound like 4-methoxybenzoic acid, the aromatic protons typically appear as two doublets in the range of δ 6.9-8.1 ppm. chemicalbook.comnih.gov The methoxy group protons present as a sharp singlet around δ 3.8 ppm. chemicalbook.comnih.gov The carboxylic acid proton is often a broad singlet at a downfield chemical shift, typically above δ 12 ppm, and its position can be concentration-dependent. chemicalbook.com For 4-Methoxy-2-propoxybenzoic acid, one would expect additional signals corresponding to the propoxy group: a triplet for the terminal methyl group, a sextet for the methylene (B1212753) group adjacent to the methyl, and a triplet for the methylene group attached to the oxygen atom.

¹³C NMR: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For 4-methoxybenzoic acid, the carbonyl carbon of the carboxylic acid is observed significantly downfield, typically around 167-172 ppm. chemicalbook.comrsc.org The aromatic carbons resonate in the region of δ 114-164 ppm, with the carbon attached to the oxygen (C4) being the most deshielded among the ring carbons. chemicalbook.com The carbon of the methoxy group appears around δ 55 ppm. chemicalbook.com In the case of this compound, the spectrum would also show three distinct signals for the propyl group carbons.

Table 2: Representative NMR Data for Methoxybenzoic Acid Derivatives

| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|---|

| 4-Methoxybenzoic acid | ¹H | ~12.7 | br s | -COOH |

| 7.93 | d | Ar-H | ||

| 7.03 | d | Ar-H | ||

| 3.84 | s | -OCH₃ | ||

| ¹³C | ~167.5 | s | C=O | |

| ~163.7 | s | Ar-C4 | ||

| ~131.7 | s | Ar-C2, C6 | ||

| ~122.9 | s | Ar-C1 | ||

| ~113.8 | s | Ar-C3, C5 | ||

| ~55.4 | s | -OCH₃ |

Data compiled from various sources for 4-methoxybenzoic acid. chemicalbook.comchemicalbook.com

Vibrational Spectroscopy (Fourier-Transform Infrared Spectroscopy - FTIR) for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

In the FTIR spectrum of this compound, several key absorption bands would be expected. A very broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. chemicalbook.comnist.gov The C=O stretching vibration of the carbonyl group in the carboxylic acid typically appears as a strong, sharp peak around 1680-1710 cm⁻¹. chemicalbook.comresearchgate.net The C-O stretching vibrations of the ether linkages (methoxy and propoxy groups) and the carboxylic acid would be observed in the fingerprint region, typically between 1250-1300 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) for the aryl ethers. chemicalbook.com Aromatic C-H stretching vibrations are usually seen just above 3000 cm⁻¹, while the C-H stretching of the aliphatic propoxy group appears just below 3000 cm⁻¹.

Table 3: Characteristic FTIR Absorption Bands for Alkoxybenzoic Acids

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |

| ~2960, ~2870 | Medium | C-H stretch (Aliphatic) |

| 1680-1710 | Strong, Sharp | C=O stretch (Carboxylic acid) |

| ~1605, ~1580 | Medium-Strong | C=C stretch (Aromatic ring) |

| ~1250-1300 | Strong | Asymmetric C-O-C stretch (Aryl ether) |

| ~1020-1075 | Medium | Symmetric C-O-C stretch (Aryl ether) |

Data compiled from typical values for alkoxybenzoic acids. chemicalbook.comnist.govresearchgate.net

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the structure of a molecule through its fragmentation pattern.

For this compound (C₁₁H₁₄O₄, Molecular Weight: 210.23 g/mol ), the molecular ion peak [M]⁺ would be observed at m/z 210 in the mass spectrum. The fragmentation pattern can give valuable structural information. Common fragmentation pathways for benzoic acid derivatives include the loss of the hydroxyl group (-OH, m/z 193), the carboxyl group (-COOH, m/z 165), and the alkoxy groups. For instance, the mass spectrum of propyl 4-methoxybenzoate, an ester derivative, shows a prominent peak corresponding to the benzoyl cation. nist.gov A characteristic fragmentation for methoxybenzoic acids is the loss of a methyl radical followed by carbon monoxide, leading to stable ion fragments. researchgate.net The analysis of the fragmentation of 4-propoxybenzoic acid shows a base peak at m/z 138, which corresponds to the loss of the propyl group and subsequent rearrangement. nih.govnist.gov

Table 4: Expected Mass Spectrometry Fragments for this compound

| m/z | Ion | Description |

|---|---|---|

| 210 | [C₁₁H₁₄O₄]⁺ | Molecular Ion (M⁺) |

| 193 | [M - OH]⁺ | Loss of hydroxyl radical |

| 167 | [M - C₃H₇]⁺ | Loss of propyl radical |

| 165 | [M - COOH]⁺ | Loss of carboxyl group |

| 152 | [M - C₃H₇O]⁺ | Loss of propoxy radical and rearrangement |

| 135 | [C₈H₇O₂]⁺ | From loss of propoxy group |

Based on general fragmentation patterns of related compounds. nist.govresearchgate.netnist.gov

Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. This technique is particularly useful for characterizing compounds containing chromophores, which are the parts of the molecule that absorb light.

The chromophore in this compound is the substituted benzene (B151609) ring. Benzoic acid and its derivatives typically exhibit two main absorption bands in the UV region. For 4-methoxybenzoic acid, these bands are observed around 250-260 nm. nist.gov The position and intensity of these bands are influenced by the substituents on the aromatic ring. The methoxy and propoxy groups, being electron-donating, can cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzoic acid. The UV-Vis spectrum of a related chalcone, 1-(4-methoxyphenyl)-3-(4-propyloxyphenyl)-2-propen-1-one, shows a maximum absorption at 342 nm, attributed to the extended conjugation. researchgate.net For this compound, the primary absorption is expected to be in the UV range, rendering the compound colorless.

Table 5: UV-Vis Absorption Data for Related Benzoic Acid Derivatives

| Compound | λ_max (nm) | Solvent |

|---|---|---|

| 4-Methoxybenzoic acid | ~255 | Ethanol |

Data for 4-methoxybenzoic acid. nist.gov

Chromatographic Separation and Purity Assessment Methods (e.g., TLC, HPLC, GC)

Chromatographic techniques are essential for the separation, purification, and purity assessment of organic compounds.

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive method used to monitor the progress of reactions and to get a preliminary indication of a sample's purity. A suitable solvent system (eluent) would be chosen to achieve good separation of this compound from any starting materials or by-products. The spots can be visualized under UV light due to the aromatic chromophore.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, quantification, and purification of non-volatile compounds. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water (often with a small amount of acid like trifluoroacetic acid to suppress ionization), would be suitable for analyzing this compound. The purity of the sample can be determined by integrating the peak area of the main component relative to the total area of all peaks.

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. For carboxylic acids like this compound, derivatization to a more volatile ester (e.g., methyl or propyl ester) is often required prior to GC analysis to prevent peak tailing and improve resolution. nist.gov GC coupled with a mass spectrometer (GC-MS) is a particularly powerful combination, providing both separation and structural identification of the components in a mixture. researchgate.net

Elemental Composition Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, oxygen) in a compound. This data is used to confirm the empirical and molecular formula of a newly synthesized compound. For this compound, with the molecular formula C₁₁H₁₄O₄, the theoretical elemental composition can be calculated.

Table 6: Theoretical Elemental Composition of this compound (C₁₁H₁₄O₄)

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.01 | 11 | 132.11 | 62.84 |

| Hydrogen (H) | 1.008 | 14 | 14.112 | 6.71 |

| Oxygen (O) | 16.00 | 4 | 64.00 | 30.45 |

| Total | | | 210.22 | 100.00 |

Experimental values obtained from an elemental analyzer should match these theoretical percentages within an acceptable error margin (typically ±0.4%) to confirm the purity and assigned formula of the compound.

Role of 4 Methoxy 2 Propoxybenzoic Acid As a Key Intermediate in Chemical Synthesis

Precursor in the Synthesis of Complex Organic Molecules

4-Methoxy-2-propoxybenzoic acid serves as a crucial starting material in the multi-step synthesis of more complex organic molecules. Its substituted benzene (B151609) ring, featuring methoxy (B1213986), propoxy, and carboxylic acid functional groups, provides a versatile scaffold for further chemical transformations. The presence of these groups at specific positions on the aromatic ring directs subsequent reactions, allowing for the regioselective introduction of additional functionalities. This controlled approach is fundamental in the construction of intricate molecular architectures, such as those found in pharmaceuticals and other biologically active compounds.

For instance, the carboxylic acid group can be readily converted into a variety of other functional groups, including esters, amides, and acid halides. These transformations are key steps in building larger molecular frameworks. The methoxy and propoxy groups, being electron-donating, activate the aromatic ring towards electrophilic substitution reactions, while also influencing the orientation of incoming substituents. This inherent reactivity and structural control make this compound a valuable precursor for chemists aiming to synthesize complex target molecules with a high degree of precision.

Building Block in the Development of Fine Chemicals

In the realm of fine chemicals, which are pure, single substances produced in limited quantities and at high prices, this compound functions as an essential building block. Fine chemicals are characterized by their complex molecular structures and are used as intermediates in the production of specialty chemicals, including pharmaceuticals, agrochemicals, and electronic materials.

The specific arrangement of functional groups in this compound allows for its incorporation into larger molecules, imparting desired properties to the final product. The synthesis of fine chemicals often involves a series of precise chemical reactions, and the use of well-defined building blocks like this compound is critical to ensure high yields and purity of the target compound. Its utility in this context lies in its ability to contribute a specific substituted aromatic moiety to the final structure, which can be a key determinant of the chemical's function and performance.

Use in the Preparation of Specialized Materials, e.g., Liquid Crystalline Polymers

The unique molecular structure of this compound makes it a suitable monomer or co-monomer for the synthesis of specialized polymers, including liquid crystalline polymers (LCPs). LCPs are a class of materials that exhibit properties of both liquids and solids. They possess a high degree of molecular order, which gives rise to exceptional mechanical strength, thermal stability, and chemical resistance.

Intermediate for the Synthesis of other Aromatic Compounds and Heterocycles

This compound is a versatile intermediate for the synthesis of a wide range of other aromatic compounds and heterocycles. The functional groups on the benzene ring can be modified or used to facilitate the construction of new ring systems.

For example, the carboxylic acid can be a precursor for reactions that lead to the formation of heterocyclic rings containing oxygen or nitrogen. Furthermore, the existing substituents can direct further substitutions on the aromatic ring, enabling the synthesis of polysubstituted aromatic compounds with specific substitution patterns that would be difficult to achieve through other synthetic routes. This adaptability makes it a valuable tool for chemists exploring the synthesis of novel chemical entities.

Contribution to Diversification Libraries for Chemical Research

In modern chemical research, particularly in the fields of drug discovery and materials science, the creation of diversification libraries is a common strategy. These libraries consist of a large number of structurally related but distinct compounds, which are then screened for desired biological activity or material properties.

This compound can serve as a core scaffold for the generation of such libraries. By systematically modifying its functional groups—for instance, by creating a series of different esters or amides from the carboxylic acid, or by introducing various substituents onto the aromatic ring—a diverse set of new compounds can be rapidly synthesized. This approach allows researchers to efficiently explore a broad chemical space and increases the probability of discovering compounds with novel and useful properties.

Emerging Research Frontiers and Synthetic Challenges for 4 Methoxy 2 Propoxybenzoic Acid

Development of Novel and Sustainable Synthetic Pathways

The pursuit of novel and sustainable synthetic pathways for 4-methoxy-2-propoxybenzoic acid and related substituted benzoic acids is an active area of research, driven by the need for greener, more efficient, and economically viable production methods. Traditional industrial syntheses often rely on the liquid-phase oxidation of toluene (B28343) in the presence of cobalt catalysts. escholarship.org While effective, these methods can involve harsh conditions and the use of heavy metal catalysts, prompting the exploration of more environmentally benign alternatives.

One promising approach involves the liquid-phase catalytic oxidation of substituted alkylbenzenes using oxygen-containing gas as the oxidant. google.com This method, which can be catalyzed by a composite catalyst system containing cobalt, manganese, or nickel salts and bromides, offers several advantages including lower reaction temperatures, reduced energy consumption, high conversion rates, and high product purity. google.comgoogle.com The use of mixed solvents, such as aromatic halogenated hydrocarbons and lower fatty acids, can also mitigate corrosion issues associated with traditional methods. google.com

Furthermore, researchers are exploring biomass-based syntheses as a sustainable alternative to petroleum-derived starting materials. escholarship.org For instance, a method for producing benzoic acid from glucose derivatives has been reported, highlighting the potential for developing bio-based routes to substituted benzoic acids like this compound. escholarship.org Another green chemistry approach involves solvent-free reactions, such as the synthesis of benzilic acid by grinding benzil (B1666583) with sodium hydroxide, which demonstrates the potential for solid-state reactions to reduce solvent waste. wjpmr.com The use of water as a reaction medium is also gaining traction, as it offers significant sustainability advantages by eliminating the need for organic solvents. acs.org

Microwave-assisted synthesis is another modern technique being applied to the synthesis of related alkoxybenzoic acids. ed.gov This method can significantly reduce reaction times and improve yields in reactions such as nucleophilic substitution. ed.gov These emerging strategies underscore a shift towards more sustainable and efficient chemical manufacturing, which will be crucial for the future production of this compound.

Exploration of Unprecedented Reaction Chemistries

The unique arrangement of methoxy (B1213986) and propoxy groups on the benzoic acid ring of this compound opens up avenues for exploring novel and unprecedented reaction chemistries. The interplay between the electron-donating alkoxy groups and the electron-withdrawing carboxylic acid moiety can lead to unique reactivity patterns and the formation of novel molecular architectures.

One area of interest is the use of the benzoic acid group to direct further functionalization of the aromatic ring. For example, the carboxylic acid can be converted to other functional groups, which can then participate in a variety of coupling reactions. The presence of the alkoxy groups can influence the regioselectivity of these reactions, potentially leading to the synthesis of complex, polysubstituted aromatic compounds that would be difficult to prepare using traditional methods.

Furthermore, the potential for intramolecular reactions involving the alkoxy and carboxylic acid groups presents an exciting frontier. Under specific conditions, cyclization reactions could lead to the formation of novel heterocyclic compounds with interesting biological or material properties. The specific positioning of the propoxy group at the 2-position could facilitate unique ring-closing metathesis or other cyclization strategies that are not possible with other substitution patterns.

The development of new catalytic systems that can selectively activate specific C-H bonds on the aromatic ring in the presence of the existing functional groups is another promising research direction. Such advancements would enable the direct and efficient introduction of new substituents, bypassing the need for multi-step synthetic sequences and opening up new chemical space for exploration.

Integration into Advanced Functional Material Synthesis

The distinct molecular structure of this compound makes it a promising candidate for integration into a variety of advanced functional materials. Its substituted benzoic acid core, with both hydrogen-bond-donating and -accepting capabilities, allows for the formation of supramolecular structures through self-assembly. ed.govresearchgate.net This property is particularly relevant in the field of liquid crystals. Alkoxybenzoic acids are known to form dimers through hydrogen bonding, and these rod-like dimers can self-organize into various liquid crystalline phases. ed.govresearchgate.net The specific combination of the methoxy and propoxy groups in this compound could lead to the formation of novel liquid crystal phases with unique optical or electronic properties. Blending different alkyl- and alkyloxybenzoic acids can also lead to the formation of asymmetric heterodimers, which can extend the temperature range of the nematic state and create new phase transitions. nih.govresearchgate.net

Beyond liquid crystals, the benzoic acid moiety can be incorporated into polymers to create materials with specific functionalities. For instance, benzoic acid derivatives have been used in the development of stimuli-responsive polymers. rsc.org These materials can undergo a change in their physical or chemical properties in response to external stimuli such as pH, temperature, or light. nih.govrsc.org The incorporation of this compound into a polymer backbone could impart pH-responsiveness due to the carboxylic acid group, while the alkoxy groups could influence the polymer's solubility and thermal properties. For example, poly(N-isopropylacrylamide) hydrogels loaded with benzoic acid have shown temperature-dependent swelling and release kinetics. nih.gov

The potential for this compound to act as a building block in the synthesis of metal-organic frameworks (MOFs) is another area of interest. The carboxylic acid group can coordinate to metal ions, forming extended network structures with porous architectures. The methoxy and propoxy groups would then line the pores of the MOF, influencing its guest-binding properties and potentially leading to applications in gas storage, separation, or catalysis.

Applications in Catalysis and Methodological Organic Synthesis

While direct applications of this compound as a catalyst are not widely reported, its structural motifs are relevant to several areas of catalysis and methodological organic synthesis. Benzoic acid and its derivatives can act as co-catalysts or ligands in various transition metal-catalyzed reactions. The carboxylic acid group can coordinate to a metal center, influencing its reactivity and selectivity. The electronic properties of the methoxy and propoxy groups on the aromatic ring can further tune the catalytic activity.

In methodological organic synthesis, substituted benzoic acids are valuable intermediates for the preparation of a wide range of more complex molecules. google.commdpi.comresearchgate.net The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, acid chlorides, and alcohols, providing a versatile handle for further synthetic transformations. youtube.com For example, the synthesis of the drug bosutinib (B1684425) starts from 3-methoxy-4-hydroxybenzoic acid, highlighting the importance of substituted benzoic acids as starting materials in pharmaceutical synthesis. mdpi.comresearchgate.net

Furthermore, the development of new synthetic methods often involves the use of model compounds to test and optimize reaction conditions. This compound, with its well-defined substitution pattern, could serve as a useful substrate in the development of new C-H activation, cross-coupling, or functional group interconversion reactions. The presence of multiple functional groups with different electronic properties provides a good test case for the selectivity and functional group tolerance of new synthetic methods. For instance, the development of catalytic hydrodeoxygenation of benzoic acid as a model for bio-oil upgrading demonstrates the use of benzoic acid derivatives in methodological studies. rsc.org

Design of Chemically Responsive Systems Incorporating the Benzoic Acid Moiety

The benzoic acid moiety is a key component in the design of chemically responsive systems, and the specific structure of this compound offers unique opportunities in this area. rsc.org Chemically responsive, or "smart," materials are designed to undergo a significant change in their properties in response to a specific chemical stimulus. nih.gov The carboxylic acid group of benzoic acid is inherently pH-responsive, making it an excellent building block for creating materials that can sense or react to changes in acidity.

One major application of this principle is in the development of drug delivery systems. rsc.org Polymers containing benzoic acid units can be designed to be stable at physiological pH but to swell or degrade in the acidic environment of a tumor or inflamed tissue, leading to the targeted release of a therapeutic agent. The methoxy and propoxy groups of this compound could be used to fine-tune the hydrophobicity and encapsulation properties of such a polymer, influencing the loading capacity and release kinetics of the drug.

Beyond pH-responsiveness, the benzoic acid group can also participate in hydrogen bonding, which can be disrupted by certain chemical species. This can be exploited to create sensors or self-healing materials. For example, a polymer network held together by hydrogen bonds involving benzoic acid units could be designed to fall apart in the presence of a competitive hydrogen-bonding agent, leading to a measurable change in viscosity or a colorimetric response. The specific alkoxy substituents on the this compound could influence the strength and specificity of these hydrogen-bonding interactions.

Furthermore, the aromatic ring itself can participate in non-covalent interactions, such as π-stacking, which can be modulated by the presence of certain analytes. The electronic nature of the methoxy and propoxy groups would play a role in the strength of these interactions, offering another handle for the design of responsive systems. Research into stimuli-responsive helical polymers has shown that benzoic acid pendants can lead to conformational changes in the presence of external stimuli like chiral amines. rsc.org

Challenges in Scalable and Cost-Effective Academic Synthesis

While the synthesis of this compound on a laboratory scale may be achievable through established methods, scaling up the production to larger quantities, even for academic research purposes, presents several challenges. These challenges often revolve around the cost of starting materials, the efficiency of the synthetic route, and the ease of purification.

Purification is another major hurdle in scalable synthesis. Chromatographic purification, which is often used in small-scale laboratory syntheses, is generally not practical for large quantities of material. Therefore, the development of a synthetic route that yields a product that can be easily purified by crystallization or distillation is highly desirable. This requires careful control over reaction conditions to minimize the formation of byproducts with similar physical properties to the desired product. The industrial preparation of benzoic acid often involves steps to ensure high purity, such as fractional distillation or recrystallization. nist.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Methoxy-2-propoxybenzoic acid?

- Methodology : The synthesis typically involves substitution and oxidation reactions. For example, methoxy and propoxy groups can be introduced via nucleophilic substitution using sodium methoxide or propyl halides under controlled pH (8–10) and temperature (60–80°C). The benzoic acid core is often functionalized through Friedel-Crafts alkylation or ester hydrolysis . Key reagents include potassium permanganate (oxidation) and lithium aluminum hydride (reduction) for intermediate steps. Purification is achieved via recrystallization or column chromatography .

Q. How is this compound characterized in laboratory settings?

- Analytical Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy protons at ~3.8 ppm, propoxy chain protons at 1.0–1.5 ppm) .

- HPLC : Used to monitor reaction progress and purity (>95% threshold for research-grade material) .

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Q. What safety protocols are essential when handling this compound?

- Guidelines :